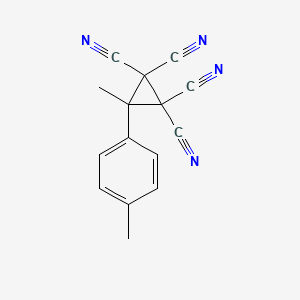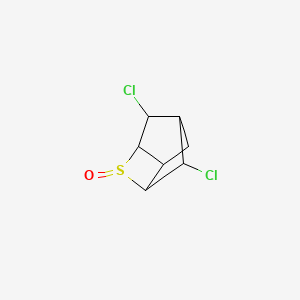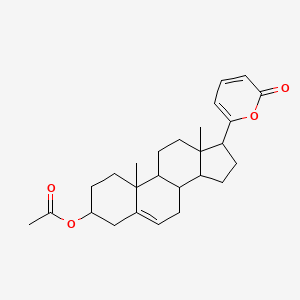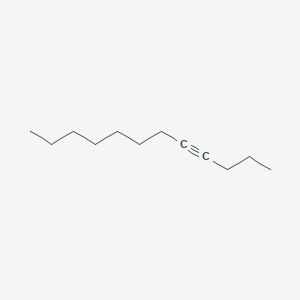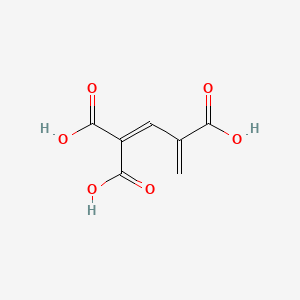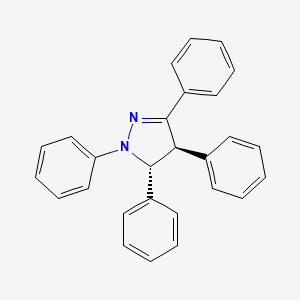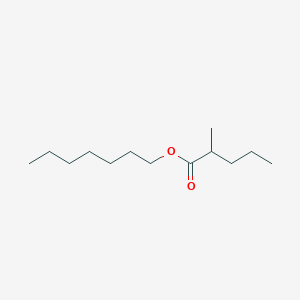
Heptyl 2-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 2-methylpentanoate is an organic compound classified as an ester. It is known for its molecular formula C13H26O2 and a molecular weight of 214.34 g/mol . Esters like this compound are commonly found in nature and are often responsible for the pleasant fragrances of fruits and flowers . This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl 2-methylpentanoate can be synthesized through the esterification reaction between heptanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl 2-methylpentanoate undergoes various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by an acid or base catalyst.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Heptanol and 2-methylpentanoic acid.
Transesterification: New esters depending on the alcohol used.
Reduction: Heptanol and 2-methylpentanol.
Wissenschaftliche Forschungsanwendungen
Heptyl 2-methylpentanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of heptyl 2-methylpentanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and acid. This reaction is crucial in various biological processes where esters are metabolized . The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis .
Vergleich Mit ähnlichen Verbindungen
- Methyl pentanoate
- Ethyl pentanoate
- Propyl pentanoate
- Butyl pentanoate
Eigenschaften
CAS-Nummer |
6640-74-0 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
heptyl 2-methylpentanoate |
InChI |
InChI=1S/C13H26O2/c1-4-6-7-8-9-11-15-13(14)12(3)10-5-2/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
GGGDUESNMWPZRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



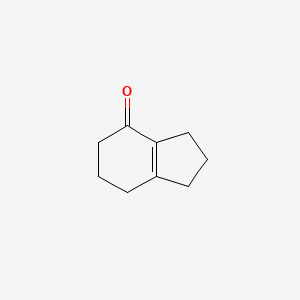
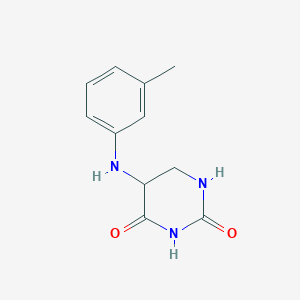
![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)

![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
